molecular formula C9H12ClF2NO B1478720 2-chloro-1-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-one CAS No. 2097954-47-5

2-chloro-1-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-one

Cat. No. B1478720
CAS RN: 2097954-47-5
M. Wt: 223.65 g/mol
InChI Key: MFNDBLHLLINLTN-UHFFFAOYSA-N
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Description

2-Chloro-1-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-one, also known as 2-chloro-1-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-one, is a synthetic compound that has been used in various scientific research applications. It is a colorless solid that has a molecular weight of 328.9 g/mol and a melting point of 97-99 °C. It is soluble in methanol, ethanol, and acetonitrile, and is insoluble in water.

Scientific Research Applications

Hydrogen Bonding and Crystal Structure

  • Hydrogen Bonding in Pyrrol-2-yl Chloromethyl Ketones : A study on the crystal and molecular structure of derivatives of carbonyl 2-substituted pyrroles, including a close derivative of the compound , demonstrated various hydrogen bonding motifs and intermolecular interactions in their crystal structures. These insights are essential for understanding the material properties of such compounds (Domagała et al., 2022).

Film Fabrication and Electrooptic Response

  • Electrooptic Film Fabrication : Research on dibranched, heterocyclic "push-pull" chromophores, related to the compound , has shown significant implications for electrooptic film fabrication. The study emphasizes the importance of chromophore molecular architecture and film growth method on film microstructure and optical/electrooptic response (Facchetti et al., 2006).

Synthetic Chemistry and Novel Molecules

  • Synthesis of Novel Heterocyclic Systems : A study focusing on 2-Chlorocyclohepta[b]pyrroles reacted with various agents highlights the synthesis of novel heterocyclic systems. This research is relevant for developing new compounds and understanding the reactivity of chloro-substituted pyrroles (Abe et al., 1990).

Versatility in Intermediates and Synthesis

  • Chloromethylation of Pyrroles : Research demonstrates the chloromethylation of pyrroles, offering insights into the versatility of such compounds as intermediates in the synthesis of diverse pyrrole-based chemicals (Barker & Bahia, 1990).

NMR Analysis and Structural Characterization

  • NMR Analysis of Pyrrole Derivatives : A study using NMR techniques to analyze various pyrrole derivatives, including those similar to the compound , provides valuable information on their structural characteristics and potential applications as dyes and pigments (Liu et al., 2014).

properties

IUPAC Name

2-chloro-1-(4,4-difluoro-1,3,3a,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClF2NO/c10-3-8(14)13-4-6-1-2-9(11,12)7(6)5-13/h6-7H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFNDBLHLLINLTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2C1CN(C2)C(=O)CCl)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-1-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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